![molecular formula C20H28N4O7 B13820449 1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine is an organic compound with a complex structure that includes a piperazine ring substituted with various functional groups
Vorbereitungsmethoden
The synthesis of 1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine typically involves multiple steps One common method starts with the protection of the piperazine nitrogen using a tert-butoxycarbonyl (Boc) groupThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reactions .
Analyse Chemischer Reaktionen
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, modulating their activity. The presence of the nitrophenyl group can enhance the compound’s ability to bind to certain proteins, affecting their function. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine can be compared with other similar compounds, such as:
1-Boc-piperazine: This compound has a simpler structure and is often used as a starting material for more complex derivatives.
1-N-Boc-4-(3-ethoxycarbonylphenyl)piperazine: This compound is similar but lacks the nitrophenyl group, which can affect its reactivity and biological activity. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H28N4O7 |
---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
tert-butyl 4-[3-[ethoxycarbonyl(methyl)carbamoyl]-4-nitrophenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H28N4O7/c1-6-30-18(26)21(5)17(25)15-13-14(7-8-16(15)24(28)29)22-9-11-23(12-10-22)19(27)31-20(2,3)4/h7-8,13H,6,9-12H2,1-5H3 |
InChI-Schlüssel |
NQCYDBTZTWAHMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(C)C(=O)C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.